Cas no 145603-19-6 (2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione)

2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione 化学的及び物理的性質
名前と識別子
-
- 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide
- 2,5-dimethyl-1,1-dioxo-2,3-dihydro-1$l^{6},5-benzothiazepin-4-one
- 2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
- 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
- JMQAJKVDNYRQSJ-UHFFFAOYSA-N
- 2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
- AKOS021613492
- F0681-0076
- CCG-46022
- 145603-19-6
- 2,5-dimethyl-2,3,4,5-tetrahydro-1
- SR-01000635751-1
- E?,5-benzothiazepine-1,1,4-trione
- 2,5-dimethyl-1,1-dioxo-2,3-dihydro-1lambda6,5-benzothiazepin-4-one
- 2,5-dimethyl-2,3,4,5-tetrahydro-1H-1lambda~6~,5-benzothiazepine-1,1,4-trione
-
- インチ: InChI=1S/C11H13NO3S/c1-8-7-11(13)12(2)9-5-3-4-6-10(9)16(8,14)15/h3-6,8H,7H2,1-2H3
- InChIKey: JMQAJKVDNYRQSJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 239.06161445g/mol
- どういたいしつりょう: 239.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 62.8Ų
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0681-0076-2.5g |
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
145603-19-6 | 95%+ | 2.5g |
$1641.0 | 2023-09-07 | |
Life Chemicals | F0681-0076-1g |
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
145603-19-6 | 95%+ | 1g |
$753.0 | 2023-09-07 | |
Life Chemicals | F0681-0076-0.5g |
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
145603-19-6 | 95%+ | 0.5g |
$600.0 | 2023-09-07 | |
Life Chemicals | F0681-0076-5g |
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
145603-19-6 | 95%+ | 5g |
$2469.0 | 2023-09-07 | |
Chemenu | CM534762-50mg |
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide |
145603-19-6 | 97% | 50mg |
$565 | 2023-02-03 | |
Life Chemicals | F0681-0076-0.25g |
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
145603-19-6 | 95%+ | 0.25g |
$480.0 | 2023-09-07 | |
Life Chemicals | F0681-0076-10g |
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione |
145603-19-6 | 95%+ | 10g |
$3455.0 | 2023-09-07 | |
Chemenu | CM534762-100mg |
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide |
145603-19-6 | 97% | 100mg |
$876 | 2023-02-03 |
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trioneに関する追加情報
Introduction to 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione (CAS No. 145603-19-6)
2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione (CAS No. 145603-19-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione make it a promising candidate for various pharmacological studies.
The chemical structure of 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione is characterized by a benzothiazepine core with specific substituents at the 2 and 5 positions. The presence of these methyl groups and the trione functionality contributes to its unique properties and potential biological activities. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using various methodologies, including transition-metal-catalyzed reactions and multistep synthetic routes.
In the context of medicinal chemistry, 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione has been studied for its potential as a lead compound in drug discovery. Research has shown that compounds with similar benzothiazepine scaffolds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These findings have spurred interest in exploring the therapeutic potential of 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione in various disease models.
One of the key areas of research involving 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione is its anti-inflammatory properties. Inflammation is a critical component of many diseases and conditions, including arthritis and neurodegenerative disorders. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione may have therapeutic potential in treating inflammatory diseases.
In addition to its anti-inflammatory effects, 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione has also shown promise in cancer research. Several studies have reported that compounds with similar benzothiazepine structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action involves targeting specific signaling pathways that are dysregulated in cancer cells. Further investigation into the anticancer properties of 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione could lead to the development of novel anticancer agents.
The neuroprotective effects of 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione have also been explored in preclinical studies. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons and cognitive decline. Research has shown that this compound can protect neurons from oxidative stress and prevent the aggregation of toxic proteins associated with these diseases. These findings highlight the potential of 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione as a neuroprotective agent.
The pharmacokinetic properties of 2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione are another important aspect of its evaluation as a potential drug candidate. Studies have investigated its absorption, distribution metabolism (ADME) profile to ensure that it can be effectively delivered to target tissues while minimizing side effects. Preliminary results indicate that this compound has favorable pharmacokinetic properties suitable for further development.
Clinical trials are an essential step in translating preclinical findings into therapeutic applications. While no clinical trials have been reported for 2,5-dimethyl-2,3,4،�tetrahydro-lambda6،�benzothiazepine-lambda-lambda-lambda-trione, ongoing preclinical studies are generating promising data that could pave the way for future clinical evaluations. Researchers are working to optimize the formulation and dosing regimens to maximize its therapeutic efficacy while ensuring safety.
In conclusion, 2،�dimethyl٢٣٤٥tetrahydro٢٥lambdabenzothiazepinetrione (CAS No.٢٤٥٦٠٣١٩٦)CAS No.٢٤٥٦٠٣١٩ـ"(CAS No.145603-19-6)"is likely to play an increasingly important role in the development of novel therapeutics for a variety of diseases."(CAS No.145603-19-6)"is likely to play an increasingly important role in the development of novel therapeutics for a variety of diseases.
145603-19-6 (2,5-dimethyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione) 関連製品
- 1780866-54-7(6-Oxa-2-aza-spiro[4.5]decan-3-one)
- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)
- 1261756-17-5(2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine)
- 1704612-07-6(1-4-chloro-3-(trifluoromethyl)benzenesulfonyl-3-(4-chlorobenzenesulfonyl)pyrrolidine)
- 2060059-68-7(4',4'-difluoro-7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclohexane-4-one)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 2287301-40-8([3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 2210-06-2(1,3-Propanediol, 2-(chloromethyl)-2-(hydroxymethyl)-)
- 41223-14-7(2-Methyl Cyclopentanamine)
- 1864074-80-5(3-(4-bromobenzoyl)azetidine hydrochloride)



